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Compound Focus: Raf265

CAS No.: 927880-90-8

Cat. No.: S730364

RAF265 is a potent, orally active small-molecule inhibitor that primarily targets the MAPK signaling

pathway and exhibits anti-angiogenic activity.

e Primary Targets: It is a potent inhibitor of B-Raf (both wild-type and the V600E mutant), C-Raf,
and VEGFR2 [1] [2] [3].

¢ Cellular Effects: By inhibiting Raf kinases, RAF265 blocks the phosphorylation of their downstream
substrates, MEK and ERK. This abrogation of MAPK signaling leads to cell cycle arrest and
induction of apoptosis in cancer cells harboring B-Raf mutations [2]. Simultaneously, its inhibition of
VEGFR2 blocks VEGF-driven endothelial cell proliferation, disrupting tumor angiogenesis [2].

The following diagram illustrates the key signaling pathways targeted by RAF265 and its cellular

consequences:

Diagram Title: RAF265 Inhibits MAPK Signaling and Angiogenesis

Quantitative Biochemical & Cellular Profiling

This data is essential for understanding the compound's potency and for planning your experiments.

Table 1: Biochemical ICso Values for RAF265 against Key Kinases [1] [2]

Kinase Target ICs0 (NM)

B_RafVGOOE 0.5

© 2026 Smolecule. All rights reserved. 1/5 Tech Support


https://www.smolecule.com/products/s730364?utm_src=pdf-body
https://www.smolecule.com/products/s730364?utm_src=pdf-interest
https://www.smolecule.com/products/s730364?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4569875/
https://www.selleckchem.com/products/RAF265(CHIR-265).html
https://www.medchemexpress.com/RAF265.html?srsltid=AfmBOopbHYpAaZVAnQBDPq3xlQF7qkWl_zHctM1EQmYKY3e7ECaNAjeN
https://www.smolecule.com/products/s730364?utm_src=pdf-body
https://www.selleckchem.com/products/RAF265(CHIR-265).html
https://www.selleckchem.com/products/RAF265(CHIR-265).html
https://www.smolecule.com/products/s730364?utm_src=pdf-body
https://www.smolecule.com/products/s730364?utm_src=pdf-body
https://www.smolecule.com/products/s730364?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4569875/
https://www.selleckchem.com/products/RAF265(CHIR-265).html
https://www.smolecule.com/products/s730364?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

Kinase Target ICs0 (NM)
B-Raf (wild-type) 70
C-Raf 19
VEGFR2 30 (ECso)

Table 2: Cellular Activity (ICso) in B-RafY%%%E Mutant Melanoma Models [1] [4] [2]

Cell Line Assay Type ICs0 (UM)
SK-MEL-28 pPERK Inhibition 0.14
SK-MEL-28 Cell Proliferation 0.16
A375 PERK Inhibition 0.04
A375 Cell Proliferation 0.04
MALME-3M PERK Inhibition 0.04

Frequently Asked Questions & Troubleshooting

Here are solutions to common experimental challenges based on clinical and preclinical findings.

e Problem: Lack of cellular activity or low potency in my assays.

o Solution: Confirm the mutation status of your cell lines. RAF265 is most potent in models with

B-RafV6%%E mutations [1] [2]. Ensure you are using a validated DMSO stock solution prepared
at a high concentration (e.g., 10-26 mg/mL) and storing it correctly at -20°C or -80°C to avoid
degradation [3]. Re-test in a panel of cell lines to compare sensitivity.

e Problem: Researchers experience unexpected toxicities in in vivo models.

o Solution: The Phase I clinical trial established a Maximum Tolerated Dose (MTD) of 48 mg
once daily [4]. In mouse models, a dose of 30 mg/kg every two days is effective, but
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combination with other agents like RADOO1 may require a lower dose (e.g., 12 mg/kg) to avoid
weight loss and other toxicities [3]. The most common treatment-related adverse effects in
humans were fatigue, diarrhea, weight loss, and vitreous floaters [4].

¢ Problem: How to demonstrate target engagement in cells or in vivo?

o Solution: Use Western blot analysis to detect a reduction in phosphorylated ERK (pERK) or
phosphorylated MEK (pMEK) levels. This is a standard pharmacodynamic marker for RAF
inhibition [4] [2]. For VEGFR2 inhibition, monitor a reduction in plasma levels of soluble
VEGFR2 (sVEGFR2) using ELISA [4].

e Problem: The compound shows off-target effects or inhibits a broad range of kinases.

o Solution: This is an expected characteristic of RAF265. Its kinome profile is similar to
sorafenib, and consistent off-targets include VEGFR, PDGFR[, and c-Kit [1]. Always include
appropriate controls and consider using a more selective B-RafY69%E jnhibitor (like
vemurafenib) in parallel experiments to distinguish on-target from off-target effects.

Detailed Experimental Protocols

Here are standardized protocols for key experiments based on the literature.

In Vitro Cell Proliferation/Growth Inhibition Assay (MTT)

e Cell Lines: SK-MEL-28, A375, MALME-3M (all harbor B-RafV699E) [1] [2].
e Procedure:
o Seed cells in 96-well plates and allow to adhere overnight.
o Treat with a dose range of RAF265 (e.g., 0.001 yM to 10 pM) for 48-72 hours.
o Add MTT reagent and incubate for 2-4 hours.
o Solubilize the formed formazan crystals with DMSO or a specified solvent.
o Measure absorbance at 570 nm. Calculate ICso values using non-linear regression analysis of
the dose-response curve.

e Key Notes: RAF265 alone showed ICso values of 5-10 uM in some cell lines (e.g., MDAMB231), but
its activity is significantly more potent in B-RafY69%E mutant lines [3].
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Pharmacodynamic Analysis of MAPK Pathway Inhibition
(Western Blot)

e Purpose: To confirm target engagement by measuring reduction in phosphorylated signaling proteins
[4] [2].
e Procedure:
o Treat cells (e.g., A375) with RAF265 at its ICso for pERK inhibition (~0.04-0.14 uM) for 2-24
hours.
o Lyse cells and quantify protein concentration.
o Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
o Probe the membrane with antibodies against pERK, total ERK, pMEK, and a loading control
(e.g., GAPDH or Actin).
o A successful inhibition will show a dose-dependent decrease in pERK and pMEK bands without
affecting total protein levels.

In Vivo Efficacy Study in Xenograft Models

e Model: Establish subcutaneous xenografts in immunocompromised mice using a B-RafY09%E mutant
cell line like A375M [2].
e Dosing:
o Effective Dose: 30 mg/kg, administered orally every two days (q2d) [2] [3].
o Maximal Tolerated Dose (Mouse): When combined with other agents, the dose may need to
be reduced to 12 mgl/kg daily (qd) to prevent toxicity [3].
¢ Endpoint Measurements: Monitor tumor volume regularly. At study end, tumors can be excised for
Western blot analysis to confirm pathway inhibition (reduced pMEK/pERK) or for
immunohistochemistry (IHC) staining [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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